

A Technical Guide to N-Chloroacetyl-dl-isoleucine for Research Applications

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Compound of Interest

Compound Name: *N-Chloroacetyl-dl-isoleucine*

Cat. No.: B072352

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and potential research applications of **N-Chloroacetyl-dl-isoleucine**. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the acquisition and utilization of this chemical compound for laboratory use.

Core Compound Information

N-Chloroacetyl-dl-isoleucine is a derivative of the amino acid isoleucine. Key identifiers for this compound are:

- CAS Number: 1115-24-8[1][2][3]
- Molecular Formula: C₈H₁₄ClNO₃
- Molecular Weight: 207.65 g/mol

Commercial Suppliers of N-Chloroacetyl-dl-isoleucine

For research purposes, several commercial suppliers offer **N-Chloroacetyl-dl-isoleucine**. The following table summarizes the offerings from a selection of reputable vendors. Please note

that availability and specifications are subject to change, and it is recommended to consult the supplier's website for the most current information.

Supplier	Catalog Number	Purity	Available Quantities
Santa Cruz Biotechnology, Inc.	sc-269935	Not specified	Contact for details
CP Lab Safety	TCI-C0100-1G	min 98% (T)	1 gram
Starshinechemical	ICTC0100	>98.0%(T)[1]	Contact for details
glpbio	GC15444	>98%	Contact for details
TCI America	C0100	>98.0%	Contact for details

Potential Research Applications & Experimental Protocols

N-Chloroacetylated amino acids are valuable reagents in various biochemical and pharmaceutical research applications, primarily due to the reactive chloroacetyl group. This group can act as an electrophile, targeting nucleophilic residues in proteins, making it a useful tool for protein modification, proteomics studies, and drug discovery.

While specific protocols for **N-Chloroacetyl-dl-isoleucine** are not readily available in the public domain, general methodologies for using N-chloroacetyl compounds in protein labeling can be adapted. The primary targets for alkylation by the chloroacetyl group are the sulfhydryl groups of cysteine residues, although reactions with other nucleophilic side chains such as those of histidine, lysine, and methionine can also occur.

General Protocol for Protein Labeling with N-Chloroacetyl-dl-isoleucine

This protocol provides a general framework for the covalent modification of proteins using **N-Chloroacetyl-dl-isoleucine**. Optimization of reaction conditions (e.g., pH, temperature, and molar excess of the reagent) is crucial for each specific protein and application.

Materials:

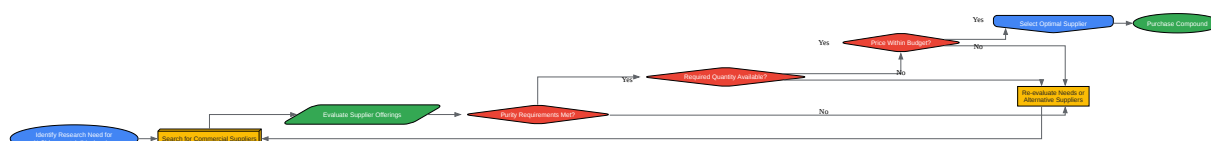
- Protein of interest
- **N-Chloroacetyl-dl-isoleucine**
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
- Quenching Reagent (e.g., 1 M DTT or β -mercaptoethanol)
- Desalting column or dialysis tubing for cleanup

Procedure:

- Protein Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration.
- Reagent Preparation: Prepare a stock solution of **N-Chloroacetyl-dl-isoleucine** in an appropriate solvent (e.g., DMSO or DMF).
- Labeling Reaction: Add a 10- to 100-fold molar excess of the **N-Chloroacetyl-dl-isoleucine** stock solution to the protein solution. The optimal molar ratio should be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. Protect from light if the compound is light-sensitive.
- Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted **N-Chloroacetyl-dl-isoleucine**.
- Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
- Analysis: Confirm the modification of the protein using techniques such as mass spectrometry (to identify the mass shift corresponding to the addition of the acetyl-isoleucine group) or SDS-PAGE (if the modification leads to a significant change in molecular weight).

Logical Workflow for Supplier Selection

Choosing the right supplier for a research chemical is a critical step. The following diagram illustrates a logical workflow for selecting a commercial supplier of **N-Chloroacetyl-dl-isoleucine**.

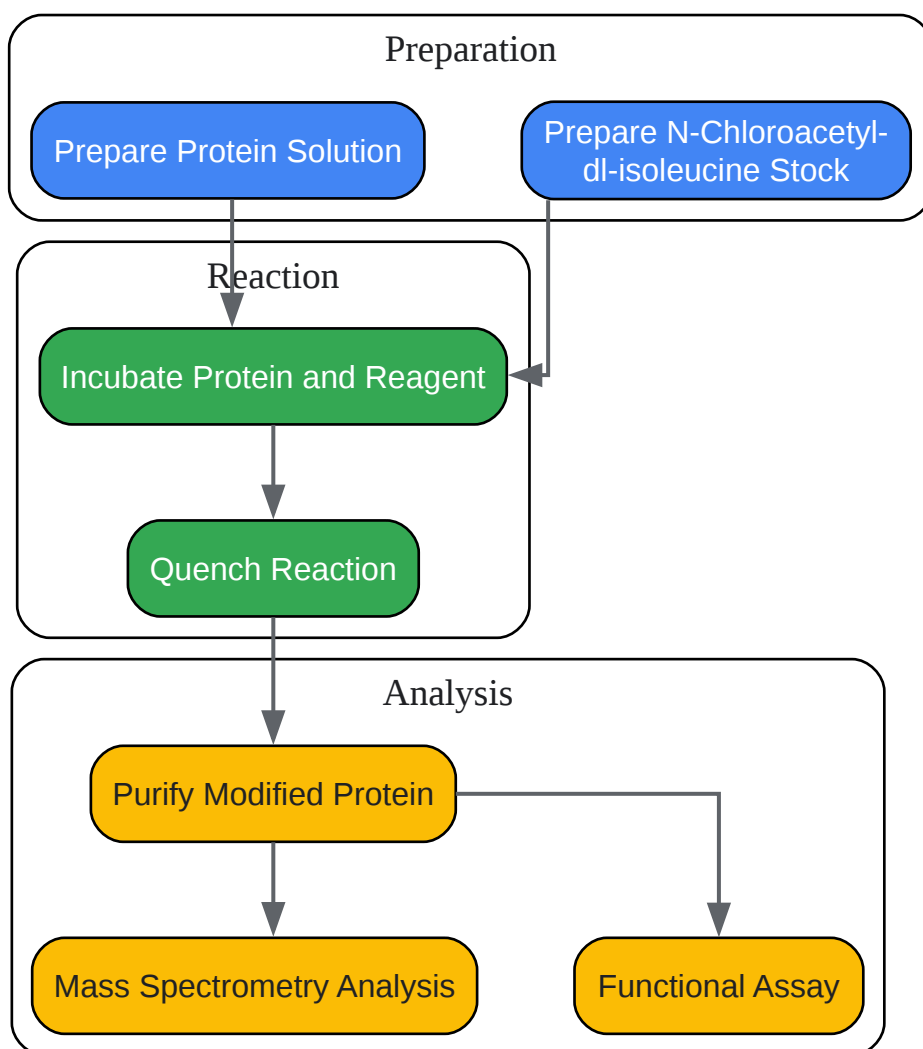


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Caption: A flowchart outlining the decision-making process for selecting a commercial supplier of **N-Chloroacetyl-dl-isoleucine**.

Experimental Workflow for Protein Modification

The following diagram illustrates a typical experimental workflow for the modification of a protein with **N-Chloroacetyl-dl-isoleucine** and subsequent analysis.



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Caption: A diagram illustrating the key steps in a typical protein modification experiment using **N-Chloroacetyl-dl-isoleucine**.

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